molecular formula C19H25LiO3S B13778881 Lithium tris(1-methylethyl)naphthalenesulfonate CAS No. 1135335-19-1

Lithium tris(1-methylethyl)naphthalenesulfonate

Cat. No.: B13778881
CAS No.: 1135335-19-1
M. Wt: 340.4 g/mol
InChI Key: QOAXBEFVRXXVJR-UHFFFAOYSA-M
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Description

Lithium tris(1-methylethyl)naphthalenesulfonate is a chemical compound with the molecular formula C19H25LiO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium tris(1-methylethyl)naphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with isopropyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Lithium tris(1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinic acids and thiols.

    Substitution: Various substituted naphthalenesulfonates.

Scientific Research Applications

Lithium tris(1-methylethyl)naphthalenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of lithium tris(1-methylethyl)naphthalenesulfonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. It may also participate in redox reactions, altering the oxidative state of other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Lithium naphthalenesulfonate
  • Lithium isopropylnaphthalenesulfonate
  • Lithium methylnaphthalenesulfonate

Uniqueness

Lithium tris(1-methylethyl)naphthalenesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

1135335-19-1

Molecular Formula

C19H25LiO3S

Molecular Weight

340.4 g/mol

IUPAC Name

lithium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C19H26O3S.Li/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1

InChI Key

QOAXBEFVRXXVJR-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C

Origin of Product

United States

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